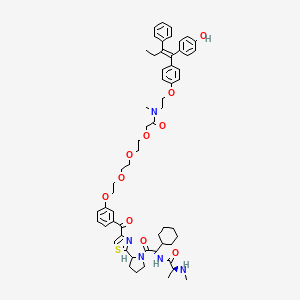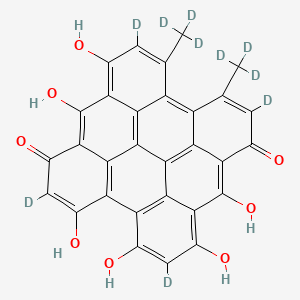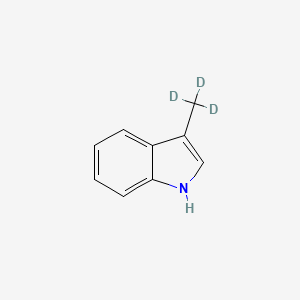
PrPSc-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PrPSc-IN-1 is a fluorescent probe that binds to the misfolded protein PrPSc, which is the scrapie isoform of the prion protein. This compound inhibits the accumulation of PrPSc with an IC50 of 1.6 micromolar and exhibits anti-prion activity .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for PrPSc-IN-1 are not extensively detailed in the available literature. it is known that the compound has a molecular weight of 367.412 and a formula of C22H17N5O . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .
Analyse Chemischer Reaktionen
PrPSc-IN-1 primarily functions as an inhibitor of the accumulation of the misfolded prion protein PrPSc. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as an inhibitor. Instead, it binds to the misfolded protein and prevents its accumulation . The major product formed from this interaction is the inhibited form of PrPSc, which does not propagate the prion disease.
Wissenschaftliche Forschungsanwendungen
PrPSc-IN-1 has significant applications in scientific research, particularly in the study of prion diseases. It is used as a fluorescent probe to detect and inhibit the accumulation of the misfolded prion protein PrPSc . This makes it a valuable tool in the development of therapeutic strategies for prion diseases. Additionally, this compound is used in in vitro models, persistently prion-infected cell models, and prion-infected rodent models to study the mechanisms of prion propagation and to screen for potential anti-prion compounds .
Wirkmechanismus
The mechanism of action of PrPSc-IN-1 involves binding to the misfolded prion protein PrPSc and inhibiting its accumulation. This is achieved through the interaction of the compound with the protein, which prevents the conformational change from the normal prion protein (PrPC) to the misfolded form (PrPSc) . The molecular targets of this compound are the misfolded prion proteins, and the pathways involved include the inhibition of protein aggregation and assembly .
Vergleich Mit ähnlichen Verbindungen
PrPSc-IN-1 is unique in its ability to bind specifically to the misfolded prion protein PrPSc and inhibit its accumulation. Similar compounds include NPR-130 and NPR-162, which also target the prion protein and inhibit its accumulation . this compound is distinguished by its fluorescent properties, which make it a valuable tool for detecting and studying prion proteins . Other compounds with anti-prion activity include various polymers and small molecules identified through in silico screening and in vitro models .
Eigenschaften
Molekularformel |
C22H17N5O |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
7-methoxy-N-[(E)-quinolin-4-ylmethylideneamino]pyrrolo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C22H17N5O/c1-28-16-8-9-20-19(13-16)25-22(21-7-4-12-27(20)21)26-24-14-15-10-11-23-18-6-3-2-5-17(15)18/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI-Schlüssel |
XNOPJZJRRJXDPO-ZVHZXABRSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)N/N=C/C4=CC=NC5=CC=CC=C45 |
Kanonische SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)NN=CC4=CC=NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
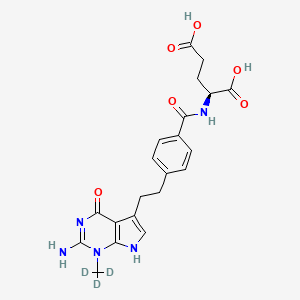
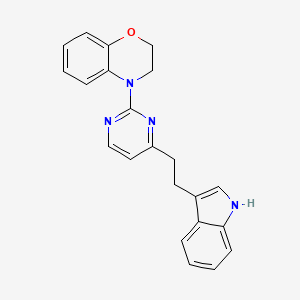
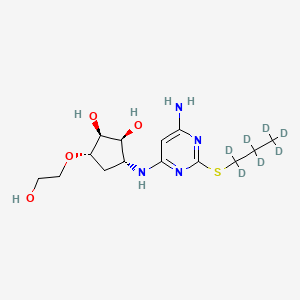
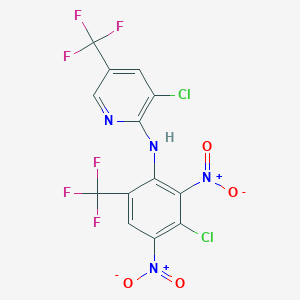
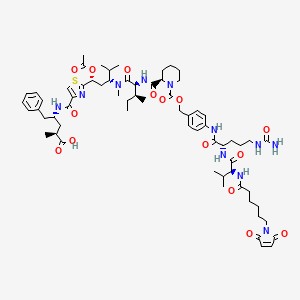
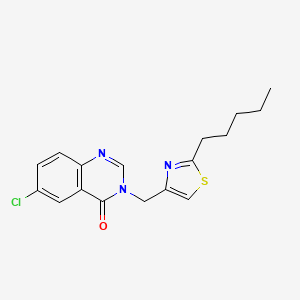
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)


